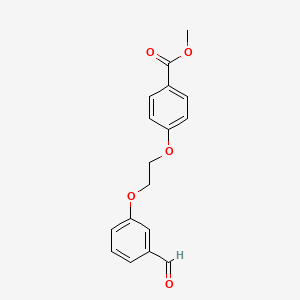

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate

Description

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate (CAS RN: 937601-83-7) is an organic compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol . Its structure features a benzoate ester core linked via a flexible ethoxy chain to a 3-formylphenoxy group. The formyl (-CHO) group confers reactivity for further chemical modifications, such as condensation reactions, while the ethoxy spacer enhances molecular flexibility. This compound is typically synthesized via nucleophilic substitution or esterification reactions under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name |

methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-17(19)14-5-7-15(8-6-14)21-9-10-22-16-4-2-3-13(11-16)12-18/h2-8,11-12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRFSXFSMSANKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594776 | |

| Record name | Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-83-7 | |

| Record name | Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-(3-formylphenoxy)ethanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: 4-(2-(3-carboxyphenoxy)ethoxy)benzoic acid.

Reduction: 4-(2-(3-hydroxyphenoxy)ethoxy)benzoic acid.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable for developing new compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Oxidation to carboxylic acids | 4-(2-(3-carboxyphenoxy)ethoxy)benzoic acid |

| Reduction | Reduction to alcohols | 4-(2-(3-hydroxyphenoxy)ethoxy)benzoate |

| Substitution | Reaction with alkyl halides | Various substituted benzoates |

Biology

Research has indicated that this compound exhibits biological activity, particularly as a potential chymotrypsin inhibitor. This property suggests its possible use in studying protease inhibition, which is critical in various physiological processes.

Case Study: Chymotrypsin Inhibition

- A study demonstrated that this compound effectively inhibited chymotrypsin activity, leading to insights into its mechanism of action and potential therapeutic applications against diseases where protease activity is dysregulated.

Medicine

The compound has been explored for its potential in drug development, particularly for anti-inflammatory and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively.

Table 2: Potential Medicinal Applications

| Application Area | Description |

|---|---|

| Anticancer Agents | Investigated for compounds that can inhibit tumor growth. |

| Anti-inflammatory Drugs | Studied for its ability to modulate inflammatory pathways. |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties allow it to enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxyethoxy moiety may also interact with hydrophobic regions of biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Substituent Variations and Functional Group Impact

Table 1: Key Structural Analogs and Substituent Effects

Key Observations:

- Flexibility vs. Rigidity : The ethoxy spacer in the target compound enhances conformational flexibility compared to the rigid, direct linkage in Compound C . This flexibility may improve bioavailability in pharmaceutical applications.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in C₁₈H₁₈O₆) increase solubility in organic solvents, while halogenated analogs (e.g., bromophenyl in C2 ) exhibit higher polarity and melting points.

- Steric Effects : Compounds with bulky substituents (e.g., tert-butyl in Compound D ) show reduced reactivity in nucleophilic reactions due to steric hindrance.

Physical Properties and Spectral Data

Table 2: Physical and Spectral Comparisons

Key Observations:

Biological Activity

Methyl 4-(2-(3-formylphenoxy)ethoxy)benzoate, with the CAS number 937601-83-7, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C17H16O5

- Molecular Weight : 300.31 g/mol

- Functional Groups : The compound features an ether linkage, a benzoate moiety, and an aldehyde group, which may contribute to its biological activities.

The biological activity of this compound is likely mediated through several mechanisms:

- Antioxidant Activity : The presence of the formyl group may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Interaction with Receptors : The structural components of the compound suggest possible interactions with neurotransmitter receptors, which could lead to neuropharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines such as:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The compound induced apoptosis in these cells, suggesting a mechanism that could be explored for therapeutic applications in cancer treatment.

Case Studies and Research Findings

- Study on Antibacterial Activity :

- Cytotoxicity Assays :

Data Summary Table

Q & A

Q. Basic Research Focus

- Solvent replacement : Substitute CH₃CN with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic systems : Employ recyclable bases (e.g., polymer-supported K₂CO₃) to reduce waste .

- Microwave-assisted synthesis : Reduce reaction times from hours to minutes, minimizing energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.